4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
Description
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one (TIBO) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) first identified in the early 1990s for its potent and selective activity against HIV-1. TIBO derivatives bind to a hydrophobic pocket near the HIV-1 reverse transcriptase (RT) active site, disrupting viral replication at nanomolar concentrations (IC₅₀ ≈ 0.012 µM) with minimal cytotoxicity . Key modifications, such as sulfur substitution in the urea ring, enhanced potency, exemplified by derivatives like R86183 (IC₅₀ = 0.3–30 nM) . TIBO’s discovery laid the groundwork for advanced NNRTIs, including etravirine (TMC125), which address drug resistance through improved structural flexibility .
Properties
IUPAC Name |
11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-14-10-8(5-12-7)3-2-4-9(10)13-11(14)15/h2-4,7,12H,5-6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNCOIIPIKEYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3=C(CN1)C=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925453 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126233-79-2 | |
| Record name | 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126233792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the imidazo ring followed by the benzodiazepine ring system. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
Anti-HIV Activity
One of the most notable applications of TIBO is its role as an anti-HIV agent. Research has shown that TIBO derivatives exhibit potent inhibitory effects against HIV-1 reverse transcriptase (RT), making them valuable in the development of antiretroviral therapies. The compound's mechanism involves competitive inhibition of the enzyme, which is crucial for viral replication.
- Case Study: Etravirine Development
- A significant advancement stemming from TIBO research is the development of etravirine (TMC125), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Etravirine demonstrates efficacy against HIV strains resistant to first-generation NNRTIs.
- Studies indicate that etravirine maintains activity against multiple drug-resistant HIV strains due to its unique binding profile to RT, influenced by the structural characteristics derived from TIBO .
Drug Design and Synthesis
TIBO serves as a scaffold for the synthesis of novel compounds aimed at enhancing antiviral activity and reducing toxicity. The structure-activity relationship (SAR) studies have guided modifications leading to more effective derivatives.
- Synthesis Approaches:
Neuropharmacological Investigations
Beyond its antiviral properties, TIBO has been studied for potential neuropharmacological effects. Its benzodiazepine-like structure suggests possible anxiolytic or sedative properties.
- Research Findings:
Data Table: Summary of Applications
Conclusion and Future Directions
The compound 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one continues to be a focal point in medicinal chemistry research. Its applications extend beyond anti-HIV therapies into potential neuropharmacological domains. Ongoing studies are expected to further elucidate its mechanisms of action and pave the way for new therapeutic agents that can tackle viral resistance and enhance patient outcomes.
Future research should focus on:
- Exploring additional therapeutic applications beyond antiviral activity.
- Conducting clinical trials to assess safety and efficacy in human subjects.
- Investigating potential combination therapies involving TIBO derivatives for enhanced antiviral efficacy.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as viral enzymes. By binding to these enzymes, the compound inhibits their activity, thereby preventing the replication of the virus. The pathways involved in this process include the disruption of viral DNA or RNA synthesis and the inhibition of viral protein production .
Comparison with Similar Compounds
TIBO vs. TBO Derivatives
Truncating TIBO’s five-membered urea ring yields 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-ones (TBO). While TBO derivatives retain anti-HIV-1 activity, their potency is significantly reduced compared to TIBO (e.g., IC₅₀ values in the micromolar range vs. nanomolar for TIBO) . This highlights the critical role of TIBO’s imidazole ring in maintaining binding affinity.
Thiourea and Selenourea Modifications
Replacing TIBO’s urea oxygen with sulfur or selenium improves RT inhibition. Thiourea derivatives like R82913 and R86183 exhibit 10–100× greater potency than oxygenated counterparts (IC₅₀ = 0.012 µM vs. 0.3–30 nM) due to enhanced hydrophobic interactions with RT’s allosteric pocket .
PET Derivatives (LY73497)
Molecular simplification of TIBO led to phenyl ethyl thiourea (PET) derivatives, such as LY73495. Although less potent than TIBO (IC₅₀ ≈ low micromolar range), PET derivatives demonstrate broader resistance profiles, particularly against RT mutants like K103N .
Comparison with Other NNRTI Classes
Nevirapine and Pyridinones
Nevirapine, a dipyridodiazepinone, shares TIBO’s NNRTI mechanism but has a lower genetic barrier to resistance. Mutations like Y181C reduce nevirapine’s efficacy by >100-fold, whereas TIBO derivatives retain partial activity against such mutants . Pyridinones (e.g., L-697,661) show overlapping resistance profiles with TIBO but require higher concentrations (IC₅₀ ≈ 1–10 µM) .
Etravirine (TMC125)
Etravirine, a diarylpyrimidine NNRTI, evolved from TIBO’s structural insights. It maintains activity against >90% of TIBO-resistant strains (e.g., K103N/Y181C) due to its conformational flexibility and multiple binding interactions . Etravirine’s IC₅₀ (1–5 nM) surpasses TIBO’s, underscoring advancements in drug design .
Quantitative Structure-Activity Relationship (QSAR) Insights
Neural network QSAR models for 82 TIBO derivatives identified hydrophobicity (logP) and steric bulk as critical determinants of anti-HIV activity (r² = 0.861–0.928). Thiourea modifications increased logP, correlating with enhanced RT binding . By contrast, PET derivatives prioritize hydrogen-bond acceptor capacity, balancing potency and resistance .
Resistance Profiles
TIBO derivatives are susceptible to RT mutations (e.g., Y181C, K103N), but less so than first-generation NNRTIs like nevirapine. Synergy with nucleoside analogs (e.g., AZT) mitigates resistance by targeting RT’s active site concurrently . Later derivatives like R86183 and etravirine incorporate bulkier substituents to resist mutant-induced steric hindrance .
Data Tables
Table 1. Key TIBO Derivatives and Comparators
| Compound | Class | IC₅₀ (nM) | Key Resistance Mutations | Selectivity (HIV-1 vs. HIV-2) |
|---|---|---|---|---|
| TIBO (R82913) | Imidazodiazepine | 12 | Y181C, K103N | HIV-1 specific |
| R86183 | Thiourea derivative | 0.3–30 | Y188L | HIV-1 specific |
| Nevirapine | Dipyridodiazepinone | 100–500 | Y181C, K103N | HIV-1 specific |
| Etravirine | Diarylpyrimidine | 1–5 | K103N, Y181C | HIV-1 specific |
Table 2. Structural Modifications and Activity Trends
| Modification | Effect on Potency | Example Compound |
|---|---|---|
| Sulfur substitution (urea) | ↑ 10–100× | R86183 |
| Truncation to TBO core | ↓ 100× | TBO-4 |
| PET motif incorporation | ↓ 10× | LY73497 |
Biological Activity
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, commonly referred to as TIBO (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one), is a synthetic compound belonging to the imidazo-benzodiazepine class. This compound has garnered significant attention due to its biological activity, particularly its anti-HIV properties. This article reviews its synthesis, biological mechanisms, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of TIBO is characterized by a fused imidazole and benzodiazepine ring system. The compound can be synthesized through various methods that typically involve multi-step reactions. The synthesis often includes modifications at specific positions on the benzodiazepine ring to enhance biological activity.
Table 1: Structural Features of TIBO and Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| TIBO | Imidazo-benzodiazepine core | Anti-HIV activity |
| 9-Chloro-5-methylimidazo[4,5]benzodiazepine | Lacks tetrahydro structure | Different pharmacological profile |
| Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione | Contains a thione group | Varying reactivity |
Anti-HIV Activity
TIBO has been extensively studied for its anti-HIV properties. Research indicates that it effectively inhibits HIV-1 replication by targeting the reverse transcriptase enzyme essential for viral replication. The compound exhibits low cytotoxicity while maintaining high potency against the virus.
- In Vitro Studies : TIBO has demonstrated significant inhibition of HIV-1 replication in cell cultures. For instance, studies report that certain analogues of TIBO achieved an IC50 value as low as , comparable to established antiretroviral drugs like AZT (zidovudine) .
Structure-Activity Relationships (SAR)
The biological efficacy of TIBO and its derivatives can be attributed to specific structural modifications. Variations in substituents at the N-6 position significantly influence anti-HIV activity.
- Key Findings :
Study 1: Synthesis and Activity Evaluation
In one study published in PubMed, researchers synthesized various TIBO analogues and evaluated their anti-HIV activity. They found that modifications at the N-6 position led to varying degrees of activity against HIV-1. The most active compounds were those with specific methyl substitutions .
Study 2: Comparative Analysis with Other Compounds
A comparative analysis was conducted with related compounds to assess their biological profiles. The study highlighted that while some analogues lacked significant anti-HIV activity, others showed promise as potential antiviral agents due to their structural similarities to TIBO .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step routes starting from benzodiazepine precursors. Key steps include cyclization reactions using reagents like Grignard reagents or acylating agents under controlled temperatures (0–25°C) and inert atmospheres. For example, coupling of imidazole intermediates with benzodiazepine cores under basic conditions (e.g., NaOMe) has been reported to yield derivatives with anti-HIV activity . Solvent choice (e.g., THF or DCM) and stoichiometric ratios significantly influence reaction efficiency, with yields ranging from 40–70% depending on purification methods .
Q. Which spectroscopic techniques are essential for structural confirmation of TIBO derivatives, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying ring systems and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weights within ±2 ppm error. Discrepancies between theoretical and observed peaks (e.g., in NMR) are resolved using 2D techniques (COSY, HSQC) and comparison with literature data for analogous structures .
Q. What in vitro assays are standard for evaluating the anti-HIV-1 activity of TIBO derivatives, and how is potency quantified?
- Methodological Answer : TIBO derivatives are tested in MT-4 or PBMC cell lines infected with HIV-1 (IIIB strain). Activity is quantified via EC₅₀ values (concentration inhibiting 50% of viral replication) using p24 antigen ELISA or RT-PCR. Cytotoxicity (CC₅₀) is assessed in parallel to determine selectivity indices (SI = CC₅₀/EC₅₀). Compounds with EC₅₀ < 0.1 μM and SI > 100 are prioritized for further study .
Advanced Research Questions
Q. How do structural modifications at the N1 and C5 positions of the TIBO core influence resistance profiles against HIV-1 reverse transcriptase (RT) mutants?
- Methodological Answer : Substitutions at N1 (e.g., methyl groups) and C5 (e.g., halogens) are evaluated using site-directed mutagenesis of RT (e.g., K103N, Y181C). Crystallographic studies reveal that bulky C5 substituents reduce binding to mutant RT by disrupting hydrophobic interactions in the non-nucleoside binding pocket (NNBP). Resistance profiles are quantified via fold-change in EC₅₀ values against mutant vs. wild-type strains .
Q. What computational approaches are used to predict the binding affinity of TIBO derivatives to HIV-1 RT, and how do they guide lead optimization?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model ligand-RT interactions. Free energy perturbation (FEP) calculations predict ΔG binding for substituent modifications. Pharmacophore models prioritize derivatives with hydrogen-bonding to Lys101 and π-π stacking with Tyr188. In silico predictions are validated with experimental EC₅₀ data to refine synthetic priorities .
Q. How do stability studies under accelerated conditions (pH, temperature) inform the development of TIBO-based formulations?
- Methodological Answer : Forced degradation studies (e.g., 40°C/75% RH, pH 1–9) identify labile sites. LC-MS tracks degradation products (e.g., hydrolysis of the lactam ring at pH >7). Kinetic modeling (Arrhenius equation) extrapolates shelf-life. Stabilization strategies include lyophilization for parenteral formulations or enteric coatings to prevent gastric degradation .
Q. What strategies mitigate batch-to-batch variability in TIBO synthesis, and how is process scalability validated?
- Methodological Answer : Design of Experiments (DoE) optimizes critical parameters (temperature, catalyst loading). Continuous flow reactors improve reproducibility for key steps like acylation. Scalability is validated via pilot-scale batches (10–100 g) using PAT (Process Analytical Technology) tools (e.g., in-line FTIR). Impurity profiles (HPLC) must meet ICH Q3A guidelines (<0.1% for unknown impurities) .
Notes
- Focus on peer-reviewed studies (e.g., J. Med. Chem.) for methodological rigor.
- Advanced questions emphasize mechanistic insights and translational challenges.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
